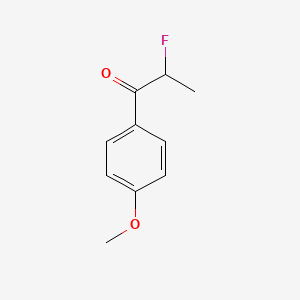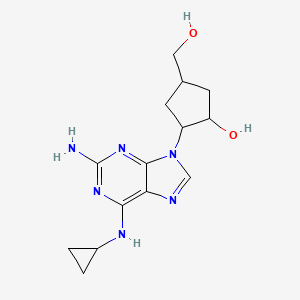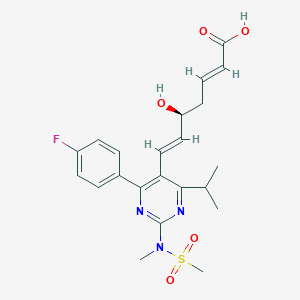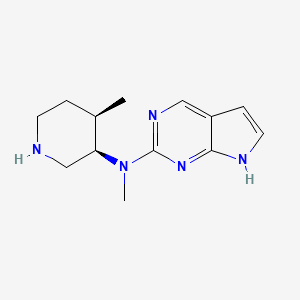
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring and a deazapurine moiety, making it a valuable molecule for studying various biochemical and pharmacological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the initial raw material. The synthesis proceeds through benzyl protection, condensation reaction, debenzyl protection reaction, and purification steps. The overall yield of this synthetic route is reported to be over 80%, with the final product having a purity of more than 98% .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. The industrial production method is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
科学研究应用
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes
作用机制
The mechanism of action of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine include:
- N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperidine ring and deazapurine moiety. This structural feature imparts specific biochemical properties, making it particularly valuable for certain research applications. Its high purity and well-defined stereochemistry further enhance its utility in scientific studies .
属性
分子式 |
C13H19N5 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-8-11(9)18(2)13-16-7-10-4-6-15-12(10)17-13/h4,6-7,9,11,14H,3,5,8H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 |
InChI 键 |
IUROZHGZCXNOHH-KOLCDFICSA-N |
手性 SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=C3C=CNC3=N2 |
规范 SMILES |
CC1CCNCC1N(C)C2=NC=C3C=CNC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


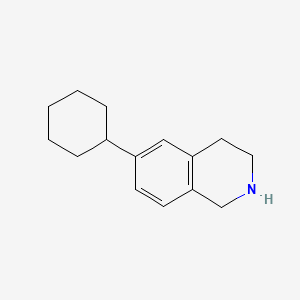
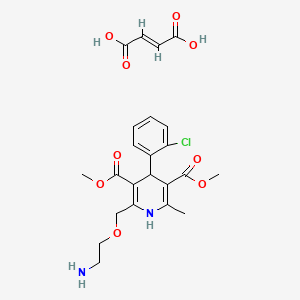
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)

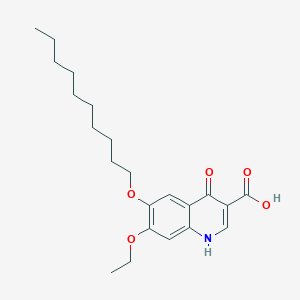
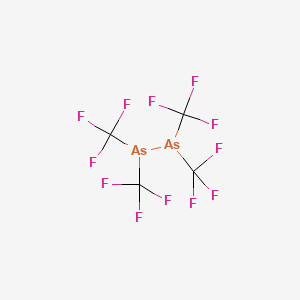
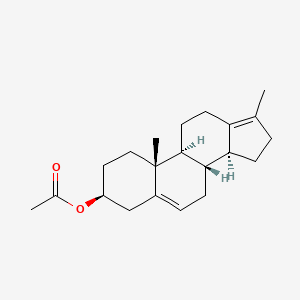
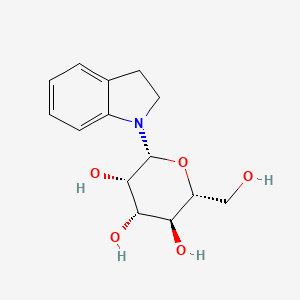
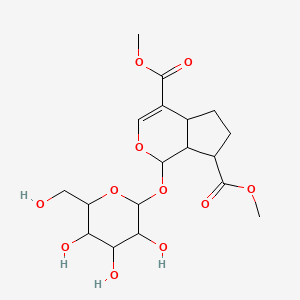
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
